3-Amino-N-methyl-2-(3-methylphenyl)propanamide

Catalog No.
S13662965
CAS No.
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N-methyl-2-(3-methylphenyl)propanamide

Product Name

3-Amino-N-methyl-2-(3-methylphenyl)propanamide

IUPAC Name

3-amino-N-methyl-2-(3-methylphenyl)propanamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-8-4-3-5-9(6-8)10(7-12)11(14)13-2/h3-6,10H,7,12H2,1-2H3,(H,13,14)

InChI Key

XDHRQZMQTRLWHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C(=O)NC

3-Amino-N-methyl-2-(3-methylphenyl)propanamide (CAS: 1903200-04-3) is a specialized beta-amino amide building block characterized by an alpha-m-tolyl substitution and a pre-installed N-methyl secondary amide. In procurement and medicinal chemistry workflows, it serves as a pre-functionalized intermediate for the synthesis of peptidomimetics, kinase inhibitors, and central nervous system (CNS) therapeutics. By providing a chemically stable secondary amide and a specifically positioned meta-methyl hydrophobic vector, this compound allows researchers to bypass complex multi-step syntheses while maintaining strict control over the final molecule's hydrogen-bonding profile and lipophilicity [1].

Research Fit

Balanced fragment-like physicochemical profile within Rule-of-Three space
N-Methyl amide provides tunable hydrogen-bond acceptor/donor pattern for SAR
Conformationally restricted β-aminopropanamide scaffold with meta-tolyl hydrophobic motif

Attempting to substitute this specific building block with its free acid counterpart, 3-amino-2-(3-methylphenyl)propanoic acid, introduces significant process liabilities, notably the high risk of alpha-carbon epimerization during downstream amidation and the requirement for expensive coupling reagents. Furthermore, substituting with the more common des-methyl analog (3-amino-N-methyl-2-phenylpropanamide) fundamentally alters the pharmacophore; the absence of the meta-methyl group reduces the calculated LogP by approximately 0.45 units, which can critically compromise hydrophobic pocket occupation and passive membrane permeability in late-stage drug candidates [1].

Substitution Risk

LogP/TPSA Des-N-methyl primary amide analog may shift lipophilicity and polarity, altering permeability predictions
Steric bulk N-Isopropyl analog increases molecular weight and steric demand, potentially reducing ligand efficiency indices
Topology Positional isomer relocates the amino group, changing pharmacophoric geometry and conformational ensemble

Processability: Elimination of Amide Coupling Epimerization

When synthesizing N-methylated beta-amino amide derivatives, starting from the free alpha-aryl acid requires a coupling step with methylamine. This process is notoriously prone to base-catalyzed racemization at the sterically hindered, benzylic alpha-position. Utilizing the pre-functionalized 3-Amino-N-methyl-2-(3-methylphenyl)propanamide entirely circumvents this coupling step, avoiding the typical 15-25% enantiomeric or diastereomeric purity loss observed during standard HATU/DIPEA-mediated amidation of the free acid [1].

Evidence DimensionAlpha-center epimerization during library synthesis
Target Compound Data0% epimerization (Pre-installed N-methyl amide)
Comparator Or Baseline15-25% epimerization (Using 3-amino-2-(3-methylphenyl)propanoic acid + methylamine)
Quantified DifferenceComplete elimination of coupling-induced optical purity loss
ConditionsStandard peptide coupling conditions (e.g., HATU, DIPEA, DMF, 25°C)

Procuring the pre-formed N-methyl amide eliminates the need for complex chiral purification steps downstream, significantly improving overall process yield and reproducibility.

Lipophilicity shift
Reported (computed)
ΔLogP +0.58
Higher lipophilicity may alter permeability and distribution
No experimental LogP data; computed values only

Pharmacophore Optimization: Superior Lipophilicity and Steric Bulk

The inclusion of the meta-methyl group on the phenyl ring provides a quantifiable advantage in structure-based drug design compared to the unsubstituted phenyl analog. The m-tolyl moiety increases the calculated partition coefficient (cLogP) by roughly 0.45 units. In kinase and GPCR inhibitor development, this specific steric bulk and enhanced lipophilicity are frequently required to fully occupy deep hydrophobic pockets, which the unsubstituted phenyl ring fails to engage effectively [1].

Evidence DimensionCalculated LogP (cLogP) contribution
Target Compound Data~ +0.45 to +0.50 cLogP increase (m-tolyl group)
Comparator Or BaselineBaseline cLogP (unsubstituted 3-amino-N-methyl-2-phenylpropanamide)
Quantified DifferenceEnhancement of ~0.45 LogP units
ConditionsIn silico physicochemical profiling for lead optimization

Selecting the m-tolyl derivative directly enhances the probability of high-affinity target binding and improves passive cellular permeability compared to standard phenyl building blocks.

TPSA reduction
Reported (computed)
ΔTPSA −13.98 Ų
Lower TPSA may support CNS research fit
Falls below typical CNS TPSA threshold

Workflow Fit: Enhanced Solubility for High-Throughput Synthesis

In automated high-throughput library synthesis, building block solubility in standard solvents like DMSO and DMF is critical. Primary amides frequently exhibit strong intermolecular hydrogen bonding, leading to crystal lattice stabilization and poor solubility. The N-methyl substitution in 3-Amino-N-methyl-2-(3-methylphenyl)propanamide disrupts this network, significantly increasing kinetic solubility in aprotic solvents compared to its primary amide counterpart. This ensures consistent liquid handling and prevents line-clogging in automated synthesis platforms [1].

Evidence DimensionKinetic solubility in DMSO/DMF for automated handling
Target Compound DataHigh solubility (N-methyl amide disrupts intermolecular H-bonding)
Comparator Or BaselineLower solubility (Primary amide forms strong crystal lattices)
Quantified DifferenceSignificant reduction in precipitation risk during automated liquid handling
ConditionsStandard 0.1 M to 0.5 M stock solution preparation in DMSO/DMF

For core facility managers and library synthesis chemists, the N-methylated building block ensures seamless integration into automated workflows without the downtime associated with insoluble precursors.

Molecular weight
Data to verify
ΔMW −28.05 g/mol
Lower MW preserves ligand efficiency potential
No published fragment screening data
Rotatable bonds
Reported (computed)
ΔRotB −1
Reduced flexibility may favor oral bioavailability studies
Based on computed descriptors
Rule-of-Three
Class-level
Fully compliant (MW, LogP, HBD, HBA, RotB)
Reported fragment-library compatibility
No experimental validation against fragment collections

Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors

The compound is a highly suitable starting fragment for developing kinase inhibitors, where the m-tolyl group can be directed into hydrophobic allosteric pockets and the N-methyl amide serves as a critical hydrogen-bonding vector for the kinase hinge region [1].

Synthesis of Conformationally Restricted Peptidomimetics

As a pre-functionalized beta-amino amide, it is structurally optimized for incorporation into peptidomimetic libraries. The N-methyl group helps restrict the amide bond conformation, promoting specific secondary structures that are difficult to achieve with primary amides [2].

Development of CNS-Penetrant Small Molecules

The precise lipophilicity imparted by the m-tolyl group, combined with the reduced polar surface area of the N-methyl amide, makes this building block highly effective for synthesizing neuroactive compounds requiring efficient blood-brain barrier (BBB) crossing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS fragment screening
Balanced lipophilicity and TPSA profile
Verify LogP and TPSA fit within CNS multiparameter optimization space
Amide substituent SAR
N-Methyl amide H-bond acceptor/donor pattern
Validate binding pocket tolerance to N-methyl substitution
Oral bioavailability optimization
Reduced conformational flexibility
Confirm impact on permeability and solubility in lead series
Fragment library diversification
Full Rule-of-Three compliance
Verify purity and primary amine derivatization utility

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

192.126263138 g/mol

Monoisotopic Mass

192.126263138 g/mol

Heavy Atom Count

14

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